Comparative Inhibition of Human Liver Carboxylesterases (CES): CE2 vs. CE1 Selectivity
1-(3-Phenylazetidin-1-yl)ethanone demonstrates a marked selectivity for human liver carboxylesterase 2 (CE2) over CE1. In vitro assays show an IC50 of 3.42 µM for CE2 inhibition in human liver microsomes, whereas its inhibition of CE1 is significantly weaker (IC50 = 12.3 µM) [1]. This represents a 3.6-fold selectivity for CE2 over CE1.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 for CE2: 3.42 µM; IC50 for CE1: 12.3 µM |
| Comparator Or Baseline | Carboxylesterase 1 (CE1) from the same human liver microsomal assay |
| Quantified Difference | 3.6-fold selectivity for CE2 over CE1 |
| Conditions | Human liver microsomes; CE2 substrate: fluorescein diacetate; CE1 substrate: 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole; preincubation time: 10 mins |
Why This Matters
The selectivity profile is critical for researchers studying drug metabolism where avoiding CE1 inhibition can prevent off-target effects on hepatic clearance pathways, making this compound a valuable tool for dissecting CES isoform-specific functions.
- [1] BindingDB. BDBM50154558 (CHEMBL3775320) - IC50 Data for CE2 and CE1 Inhibition. BindingDB, 2025. View Source
